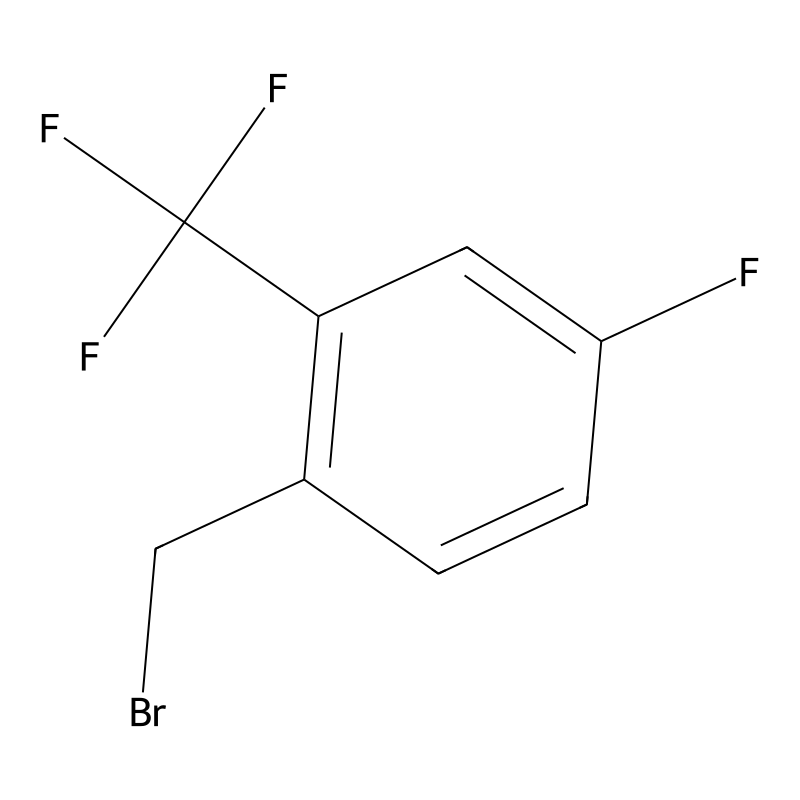

4-Fluoro-2-(trifluoromethyl)benzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

4-Fluoro-2-(trifluoromethyl)benzyl bromide is a valuable intermediate used in organic synthesis due to the presence of two reactive functional groups: a fluorine atom and a benzylic bromide. The fluorine atom can participate in various reactions, such as nucleophilic aromatic substitution, while the benzylic bromide is a good leaving group that can be readily displaced by nucleophiles. This combination allows for the introduction of a diverse range of functionalities onto aromatic rings, leading to the synthesis of complex organic molecules [].

Here are some examples of how 4-Fluoro-2-(trifluoromethyl)benzyl bromide can be used in organic synthesis:

- Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the benzylic bromide and various organoboron compounds. The resulting product retains the trifluoromethyl and fluorine functionalities, providing a versatile platform for further elaboration [].

- Sonogashira Coupling: Similar to Suzuki-Miyaura Coupling, this copper-catalyzed reaction enables the coupling of the benzylic bromide with terminal alkynes. This method is useful for introducing alkyne moieties into organic molecules [].

- Nucleophilic Aromatic Substitution: The fluorine atom in 4-Fluoro-2-(trifluoromethyl)benzyl bromide can be replaced by various nucleophiles under suitable reaction conditions. This strategy is employed to introduce functionalities like amines, ethers, and thioethers onto the aromatic ring [].

Medicinal Chemistry

The unique combination of functionalities in 4-Fluoro-2-(trifluoromethyl)benzyl bromide makes it an attractive building block for medicinal chemistry research. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the fluorine atom can participate in hydrogen bonding interactions with biological targets.

Researchers have explored the use of 4-Fluoro-2-(trifluoromethyl)benzyl bromide in the synthesis of various bioactive molecules, including:

- Kinase Inhibitors: Kinases are enzymes involved in numerous cellular processes. By targeting specific kinases, researchers can develop drugs for cancer, inflammatory diseases, and other conditions. 4-Fluoro-2-(trifluoromethyl)benzyl bromide has been used to create novel kinase inhibitors with promising therapeutic potential.

- Antidepressant Drugs: The development of new and improved antidepressants is an ongoing pursuit in medicinal chemistry. Studies suggest that 4-Fluoro-2-(trifluoromethyl)benzyl bromide can serve as a precursor for the synthesis of novel antidepressant agents.

4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl structure. Its molecular formula is C₈H₅BrF₄, and it has a molecular weight of approximately 239.03 g/mol. This compound appears as a clear to pale yellow liquid with a boiling point of 141 °C and a melting point of 22 °C . The specific gravity is reported to be 1.665, indicating it is denser than water . The compound is sensitive and can be lachrymatory, meaning it may cause tearing upon exposure .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, allowing for further substitutions at other positions on the benzene ring.

- Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or other functional groups.

The exact pathways and products depend on the reaction conditions and reagents used.

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide can be achieved through several methods:

- Halogenation of Benzyl Compounds: Starting from benzyl alcohol or benzyl chloride, halogenation can introduce the bromine atom.

- Fluorination Reactions: The introduction of fluorine atoms can be accomplished using fluorinating agents such as sulfur tetrafluoride or through electrophilic fluorination methods.

- Trifluoromethylation: The trifluoromethyl group can be introduced via reactions involving trifluoromethylating agents like trifluoromethyl iodide or other reagents that facilitate the transfer of the trifluoromethyl group to the aromatic system.

The choice of method will depend on the availability of starting materials and desired reaction conditions.

4-Fluoro-2-(trifluoromethyl)benzyl bromide has several applications in various fields:

- Chemical Research: Used as a reagent in organic synthesis for developing new compounds.

- Pharmaceutical Development: It may serve as an intermediate in the synthesis of pharmaceutical agents due to its unique structure.

- Material Science: Utilized in the development of fluorinated materials which may exhibit enhanced properties such as thermal stability and chemical resistance.

Several compounds share structural similarities with 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorobenzyl bromide | C7H6BrF | Lacks trifluoromethyl group; simpler structure |

| 2-(Trifluoromethyl)benzyl chloride | C8H7ClF3 | Chlorine instead of bromine; different reactivity |

| 4-Bromo-2-(trifluoromethyl)benzyl alcohol | C8H8BrF3 | Contains hydroxyl group; potential for different reactions |

Uniqueness

4-Fluoro-2-(trifluoromethyl)benzyl bromide is unique due to its combination of both fluorine and bromine substituents along with a trifluoromethyl group, which can significantly affect its chemical reactivity and biological properties compared to similar compounds. This distinct arrangement allows for diverse synthetic pathways and potential applications in pharmaceuticals and materials science.

4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organofluorine compound with the systematic name 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. Its chemical identifiers include:

The compound’s structure features a benzene ring substituted with a bromomethyl group, a fluorine atom, and a trifluoromethyl group, imparting distinct electronic and steric properties.

Historical Context and Development

Organofluorine chemistry emerged in the late 19th century, with early milestones including Alexander Borodin’s halogen exchange reactions and Henri Moissan’s isolation of fluorine gas. The development of 4-Fluoro-2-(trifluoromethyl)benzyl bromide aligns with advancements in fluorination techniques, particularly halogen exchange and direct fluorination.

Key historical milestones include:

- Synthetic Routes: Bromination of 2-fluoro-4-(trifluoromethyl)toluene became a standard method, leveraging electrophilic substitution reactions.

- Industrial Applications: Fluorinated aromatics gained prominence in pharmaceuticals (e.g., antiviral agents) and agrochemicals, driven by the stability and bioactivity of C–F bonds.

Significance in Organofluorine Chemistry

The compound exemplifies the electronic and steric effects of fluorinated groups:

- C–F Bond Strength: The strong bond (480 kJ/mol) enhances thermal stability, enabling high-temperature reactions.

- Trifluoromethyl Group: Electron-withdrawing effects direct regioselectivity in substitution reactions, making it valuable for synthesizing complex heterocycles.

- Bioisosteric Potential: Fluorine’s van der Waals radius (1.47 Å) mimics hydrogen, enabling molecular mimicry in drug design.

Research Importance and Current Trends

4-Fluoro-2-(trifluoromethyl)benzyl bromide serves as a versatile intermediate in:

- Pharmaceutical Synthesis: Precursor to fluorinated bioactive molecules, including kinase inhibitors and antiviral agents.

- Materials Science: Used in fluoropolymers and surfactants due to its hydrophobic and electrostatic properties.

- Catalytic Applications: Participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds.

Recent trends emphasize green chemistry approaches, such as replacing toxic reagents with catalytic systems.

4-Fluoro-2-(trifluoromethyl)benzyl bromide represents a highly substituted aromatic compound with the molecular formula C₈H₅BrF₄ and a molecular weight of 257.03 grams per mole [1] [2] [3]. The compound exhibits a complex molecular architecture featuring a benzene ring bearing three distinct substituents: a fluorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a bromomethyl group at the 1-position [1] [3].

The molecular geometry of this compound is fundamentally based on the planar benzene ring structure, which maintains its characteristic hexagonal arrangement despite the presence of multiple electron-withdrawing substituents [4] [5]. The benzene ring adopts sp² hybridization for all carbon atoms, creating a planar framework with bond angles approximating 120 degrees [4] [5]. However, the presence of multiple electronegative substituents introduces subtle geometric distortions from the ideal benzene structure [4].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₈H₅BrF₄ | [1] [2] [3] |

| Molecular Weight | 257.03 g/mol | [1] [2] [3] |

| SMILES Notation | Fc1ccc(CBr)c(c1)C(F)(F)F | [1] [3] |

| InChI Key | JMNOONULDANZRZ-UHFFFAOYSA-N | [1] [3] |

| Boiling Point | 141°C | [1] [6] |

| Density | 1.665 g/mL at 25°C | [1] [6] |

The trifluoromethyl group exhibits tetrahedral geometry with the carbon atom at the center and three fluorine atoms arranged in a pyramidal configuration [7]. The carbon-fluorine bond lengths in the trifluoromethyl group typically measure between 1.35-1.38 Angstroms, while the fluorine-carbon-fluorine bond angles approximate 107 degrees [8] [7]. The bromomethyl substituent maintains sp³ hybridization at the methylene carbon, with a carbon-bromine bond length of approximately 1.95 Angstroms [9] [10].

Electronic Configuration

The electronic structure of 4-Fluoro-2-(trifluoromethyl)benzyl bromide is characterized by the presence of multiple electron-withdrawing groups that significantly alter the electron density distribution within the aromatic system [8] [11] [7]. The benzene ring maintains its fundamental π-electron system with six delocalized electrons, but the electronic properties are substantially modified by the substituent effects [11] [12] [13].

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect with a Hammett sigma constant of approximately +0.42, making it one of the strongest electron-withdrawing substituents in organic chemistry [14] [7]. This group depletes electron density from the aromatic ring through both inductive and field effects, significantly affecting the electronic configuration of the molecule [14] [7]. The fluorine atom at the 4-position contributes additional electron withdrawal through its high electronegativity, with an inductive constant of +0.50 [8] [7].

| Electronic Property | Value/Description | Source |

|---|---|---|

| π-Electron System | 6 electrons (aromatic) | [12] [13] |

| Inductive Effect (CF₃) | σI = +0.42 | [14] [7] |

| Inductive Effect (F) | σI = +0.50 | [8] [7] |

| Electron Density | Significantly reduced | [8] [11] |

| HOMO-LUMO Gap | Increased due to substitution | [11] [13] |

The molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially affected by the electron-withdrawing substituents [8] [11]. The electron density maps demonstrate a significant redistribution of charge, with electron density being pulled away from the aromatic ring toward the electronegative fluorine atoms [8]. This electronic redistribution results in an increased HOMO-LUMO gap compared to unsubstituted benzene derivatives [11] [13].

Stereochemical Properties

4-Fluoro-2-(trifluoromethyl)benzyl bromide exhibits limited stereochemical complexity due to its planar aromatic structure and the absence of chiral centers [15] [16]. The compound exists as a single constitutional isomer with defined substitution patterns on the benzene ring [3]. The spatial arrangement of substituents follows the established numbering system for benzene derivatives, with the bromomethyl group serving as the reference point for positional designation [3] [17].

The trifluoromethyl group adopts a staggered conformation relative to the benzene ring, minimizing steric interactions while maximizing orbital overlap for optimal electronic effects [7] [15]. The rotation barrier around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring is relatively low, allowing for conformational flexibility [15]. However, the preferred conformation positions the trifluoromethyl group to minimize repulsive interactions with neighboring substituents [15].

The fluorine atom at the 4-position maintains a coplanar arrangement with the benzene ring, consistent with the typical geometry observed in fluorinated aromatic compounds [8] [11]. The bromomethyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, with multiple conformations possible depending on environmental factors and intermolecular interactions [9] [10].

Crystal Structure Analysis

While specific single-crystal X-ray diffraction data for 4-Fluoro-2-(trifluoromethyl)benzyl bromide is limited in the available literature, structural insights can be derived from analogous fluorinated aromatic compounds and theoretical considerations [15] [16]. Fluorinated biphenyl compounds with similar substitution patterns have been characterized crystallographically, providing valuable structural information for related systems [15].

Studies of fluorinated aromatic compounds demonstrate that intermolecular interactions in the crystalline state are significantly influenced by the presence of fluorine substituents [8] [15] [16]. The highly electronegative fluorine atoms create regions of negative electrostatic potential that interact favorably with positively charged regions of neighboring molecules [8] [15]. These interactions, while weaker than traditional hydrogen bonds, contribute to the overall crystal packing arrangement [16].

| Structural Parameter | Expected Range | Basis |

|---|---|---|

| C-F Bond Length | 1.36-1.37 Å | [8] [11] |

| C-Br Bond Length | 1.94-1.96 Å | [9] [10] |

| C-C Aromatic | 1.39-1.40 Å | [4] [5] |

| Ring Angles | 120° ± 1° | [4] [5] |

| Dihedral Angles | Variable | [15] [16] |

The crystal packing of fluorinated aromatic compounds often exhibits herringbone motifs or other arrangements that maximize favorable electrostatic interactions while minimizing repulsive forces [15] [16]. The trifluoromethyl groups typically orient to avoid steric clashes while maintaining optimal electronic interactions [7] [15]. The presence of the bromine atom introduces additional considerations for crystal packing due to its larger van der Waals radius and potential for halogen bonding interactions [9] [10].

Conformational Analysis

The conformational behavior of 4-Fluoro-2-(trifluoromethyl)benzyl bromide is primarily determined by the rotational freedom around single bonds connecting the substituents to the aromatic ring [15] [4]. The benzene ring itself maintains rigidity due to its aromatic character, but the attached groups exhibit varying degrees of conformational flexibility [13] [4].

The trifluoromethyl group demonstrates restricted rotation around the carbon-carbon bond connecting it to the aromatic ring [7] [15]. Computational studies on similar systems indicate that the preferred conformations minimize steric interactions while optimizing electronic delocalization effects [7] [15]. The three fluorine atoms of the trifluoromethyl group adopt positions that distribute electron withdrawal evenly around the substitution site [7].

The bromomethyl substituent exhibits the greatest conformational flexibility within the molecule [9] [10]. Rotation around the carbon-carbon bond connecting the methylene group to the aromatic ring allows for multiple conformational states [10]. The preferred conformations are influenced by intramolecular interactions, crystal packing forces, and solvent effects when present [9] [10].

| Conformational Feature | Description | Energy Considerations |

|---|---|---|

| CF₃ Rotation | Restricted, staggered preferred | [7] [15] |

| CH₂Br Rotation | Relatively free rotation | [9] [10] |

| Ring Planarity | Maintained aromatic character | [13] [4] |

| Overall Geometry | Quasi-planar with flexible arms | [15] [4] |

4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organohalogen compound with the molecular formula C₈H₅BrF₄ and a molecular weight of 257.02-257.03 g/mol [1] [2] [3] [4] [5]. The compound is assigned CAS registry number 206860-48-2 [1] [2] [3] [4] [5]. At standard temperature and pressure conditions, this compound exists as a liquid with a clear colorless to pale yellow appearance [1] [4] [5]. The compound exhibits lachrymatory properties, meaning it can cause tearing upon exposure [1] [6].

The molecular structure consists of a benzyl bromide core functionalized with a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the aromatic ring. This substitution pattern creates a highly electronegative environment due to the combined electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₄ [1] [3] [4] [5] |

| Molecular Weight | 257.02-257.03 g/mol [1] [2] [3] [4] [5] |

| CAS Number | 206860-48-2 [1] [2] [3] [4] [5] |

| Physical State (20°C) | Liquid [4] [5] |

| Appearance | Clear colorless to pale yellow liquid [1] [4] [5] |

| Lachrymatory Property | Yes [1] [6] |

Thermodynamic Parameters

Melting and Boiling Points

The boiling point of 4-fluoro-2-(trifluoromethyl)benzyl bromide has been consistently reported as 141°C at standard atmospheric pressure [1] [3] [4] [5]. This relatively high boiling point is characteristic of aromatic compounds containing heavy halogen atoms and multiple fluorine substituents, which increase intermolecular forces through dipole-dipole interactions.

No melting point data is available for this specific compound in the literature surveyed. The absence of melting point data suggests that the compound may exist as a liquid at room temperature under normal storage conditions, which is consistent with its reported liquid state at 20°C [4] [5].

| Property | Value |

|---|---|

| Boiling Point | 141°C [1] [3] [4] [5] |

| Melting Point | No data available |

Heat Capacity and Enthalpy

Specific heat capacity data for 4-fluoro-2-(trifluoromethyl)benzyl bromide is not available in the current literature. However, research on related fluorinated carboxylic acids has shown that fluorine substitution significantly affects thermodynamic properties [7] [8]. Studies indicate that the carbon-fluorine bond dissociation energies in fluorinated aromatic compounds typically range from 101-125 kcal/mol, which is substantially higher than typical carbon-hydrogen bonds [7] [8].

For benzyl bromides in general, the carbon-bromine bond dissociation enthalpy has been determined to be approximately 254 ± 4 kJ/mol [9] [10]. Research has shown that fluorine substitution on the aromatic ring does not significantly affect the benzylic carbon-bromine bond dissociation enthalpy, suggesting that the C-Br bond strength in 4-fluoro-2-(trifluoromethyl)benzyl bromide should be similar to unsubstituted benzyl bromide [9] [10].

| Property | Value |

|---|---|

| Bond Dissociation Enthalpy (C-Br) | ~254 kJ/mol [9] [10] |

| Bond Dissociation Enthalpy (C-F) | 101-125 kcal/mol [7] [8] |

| Heat Capacity | No specific data available |

| Enthalpy of Formation | No specific data available |

Phase Transition Behavior

Phase transition data for 4-fluoro-2-(trifluoromethyl)benzyl bromide is limited in the available literature. The compound exists as a liquid at room temperature (20°C) [4] [5], and no crystalline phase transition temperatures have been reported. The absence of melting point data suggests that the compound may have a melting point below room temperature, or the determination has not been performed due to the compound's liquid state under normal handling conditions.

Studies on related fluorinated polymers have shown that fluorine substitution generally enhances thermal stability [11]. The introduction of fluorine moieties into aromatic systems typically increases the thermal decomposition temperature by approximately 30°C compared to non-fluorinated analogues [11].

Solubility Profile

4-Fluoro-2-(trifluoromethyl)benzyl bromide exhibits poor water solubility, being reported as insoluble in water [12] [13]. This hydrophobic behavior is typical for fluorinated aromatic compounds, where the highly electronegative fluorine atoms create a lipophilic environment that is incompatible with polar aqueous solutions.

The compound shows limited solubility in organic solvents, with slight solubility reported in chloroform and methanol [12]. This restricted solubility profile is attributed to the unique electronic properties imparted by the combination of fluorine and trifluoromethyl substituents, which create a highly polarized molecular environment that limits interactions with most solvents.

| Property | Value |

|---|---|

| Water Solubility | Insoluble [12] [13] |

| Solubility in Chloroform | Slightly soluble [12] |

| Solubility in Methanol | Slightly soluble [12] |

Density and Viscosity Characteristics

The density of 4-fluoro-2-(trifluoromethyl)benzyl bromide has been determined to be 1.665 g/mL at 25°C [1] [3] [4] [5]. This relatively high density is characteristic of compounds containing heavy halogen atoms such as bromine, combined with the high electronegativity of fluorine substituents. The specific gravity values reported range from 1.665 to 1.68 [1] [5], indicating good consistency across different sources.

Viscosity data for this compound is not available in the current literature [6]. The absence of viscosity measurements may be due to the specialized nature of this compound and its primary use as a synthetic intermediate rather than a bulk chemical requiring detailed rheological characterization.

| Property | Value |

|---|---|

| Density (25°C) | 1.665 g/mL [1] [3] [4] [5] |

| Specific Gravity | 1.665-1.68 [1] [5] |

| Viscosity | No data available [6] |

Optical Properties and Refractive Index

The refractive index of 4-fluoro-2-(trifluoromethyl)benzyl bromide has been measured as n₂₀/D = 1.482 [1] [3] [4] [5]. This value is consistent with aromatic compounds containing heavy halogen substituents and reflects the compound's ability to interact with electromagnetic radiation in the visible spectrum.

The refractive index value of 1.482 indicates moderate optical density, which is typical for fluorinated aromatic compounds. The presence of multiple fluorine atoms and the bromine substituent contributes to the compound's optical properties through their influence on electron density distribution within the molecular structure.

Additional optical properties such as ultraviolet-visible absorption spectra, infrared spectroscopic characteristics, and fluorescence properties have not been systematically reported in the available literature for this specific compound.

| Property | Value |

|---|---|

| Refractive Index (n₂₀/D) | 1.482 [1] [3] [4] [5] |

| Vapor Pressure (25°C) | 0.772 mmHg [14] |

| Flash Point | 85°C (185°F) [1] [3] [4] [5] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive